molecular formula C17H13N3 B11516845 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11516845
M. Wt: 259.30 g/mol
InChI Key: MUNZAMVMQRGQPF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a chemical compound based on the privileged [1,2,4]triazolo[4,3-a]quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This fused heterocyclic system is recognized for its diverse pharmacological potential and is frequently investigated as a core structure in the development of novel therapeutic agents. The [1,2,4]triazolo[4,3-a]quinoline scaffold is reported in scientific literature to possess a wide spectrum of biological activities. Research on closely related analogues has indicated potential in anticancer applications, with some compounds demonstrating cytotoxic activities against various cancer cell lines, including melanoma . Furthermore, this class of compounds has been explored for its antimicrobial , antiviral , and anti-inflammatory properties . The specific substitution with a 4-methylphenyl group at the 1-position is a common modification in heterocyclic chemistry, often used to fine-tune the compound's lipophilicity, electronic characteristics, and binding interactions with biological targets. This product is provided for research purposes to support the exploration of its potential applications and mechanism of action. It is intended for use in laboratory settings only. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

1-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C17H13N3/c1-12-6-8-14(9-7-12)17-19-18-16-11-10-13-4-2-3-5-15(13)20(16)17/h2-11H,1H3

InChI Key

MUNZAMVMQRGQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Sequential Cyclization via Hydrazinolysis and Oxadiazole Formation

An alternative approach involves stepwise annulation. For example, ethyltriazolo[4,3-a]quinoline-1-carboxylate undergoes hydrazinolysis with hydrazine hydrate to yield acylhydrazide intermediates (11a–b ), which subsequently react with nitroalkanes to form 1,3,4-oxadiazole-substituted derivatives (12a–b ). While this route installs substituents at C-3, modifying the hydrazine component to include a 4-methylphenyl group could theoretically position this moiety at the triazole’s N-1 position.

Critical steps :

  • Hydrazinolysis : Conducted at −10°C to minimize side reactions.

  • Oxadiazole formation : Requires nitroalkanes (e.g., 1-nitropropane) in PPA.

Analytical Characterization and Validation

Successful synthesis mandates rigorous structural confirmation. Representative data for analogous compounds include:

Table 1: Analytical Data for Triazoloquinoline Derivatives

CompoundMelting Point (°C)¹H-NMR (DMSO-d6, δ ppm)MS (M+1)Yield (%)
3ad 205–2068.43 (dd, J=8.4 Hz), 10.47 (bs)250.069290
3d 158–1602.34 (s, CH3), 8.69 (s, H-1)26281.6

¹³C-NMR and elemental analysis further validate purity and regiochemistry. For the target compound, key spectral signatures would include:

  • ¹H-NMR : A singlet for the triazole’s H-1 proton (δ ~8.7 ppm) and a singlet for the 4-methylphenyl’s CH3 group (δ ~2.3 ppm).

  • MS : A molecular ion peak at m/z 296 (C19H16N3+).

Challenges and Optimization Opportunities

  • Nitroalkane Availability : Sourcing or synthesizing nitroalkanes with aryl substituents remains a bottleneck.

  • Regioselectivity : Competing annulation pathways may yield isomeric byproducts, necessitating chromatographic separation.

  • Scale-Up : Prolonged heating in PPA complicates large-scale synthesis; microwave-assisted methods (e.g., Monowave 300 reactor) could enhance efficiency .

Chemical Reactions Analysis

1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted triazoloquinoline derivatives with potential biological activities .

Scientific Research Applications

Pharmaceutical Development

1. Antimicrobial Activity

Research has indicated that 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from related triazoloquinoline structures have demonstrated efficacy against Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis .

Case Study: Antitubercular Agents

A recent study synthesized several quinoline-triazole hybrids and tested their effectiveness against M. tuberculosis strains. One compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating strong potential as an antitubercular agent. Molecular docking studies revealed favorable interactions with the InhA enzyme, essential for bacterial survival .

2. Anticancer Potential

The triazoloquinoline scaffold has been explored for its anticancer properties. Research indicates that compounds within this family can exhibit cytotoxic effects on various cancer cell lines, particularly melanoma. The structure-activity relationship (SAR) studies suggest that modifications to the triazole or quinoline moieties can enhance anticancer activity.

Data Table: Biological Activity of Related Compounds

Compound NameTargetActivityMIC (µg/mL)
Compound 5nM. tuberculosisAntitubercular12.5
Compound AMelanoma Cell LinesCytotoxicity<10
Compound BBacterial StrainsAntimicrobial6.25

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications to enhance biological activity. Key synthetic routes often leverage existing quinoline derivatives as starting materials.

Synthesis Overview:

  • Starting Material: Quinoline derivative
  • Reagents: Hydrazines or amines
  • Cyclization: Formation of the triazole ring through condensation reactions
  • Purification: Recrystallization or chromatography methods to obtain pure compounds

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., 4-fluorobenzyloxy) significantly enhance anticonvulsant potency, likely due to increased receptor binding affinity .
  • Alkoxy Chains : Longer alkoxy groups (e.g., n-heptyloxy) improve lipid solubility, enhancing blood-brain barrier penetration .
  • Triazole vs.

Pharmacological Targets and Mechanisms

  • GABAergic Modulation : Derivatives like 2d increase GABA levels by inhibiting GABA transaminase or enhancing glutamate decarboxylase activity .
  • Adenosine Receptor Antagonism: 4-Amino-substituted triazoloquinoxalines (e.g., CP-66,713) selectively inhibit A$1$ or A$2$ receptors, with implications for antidepressant and neuroprotective effects .
  • Topoisomerase II Inhibition: Triazoloquinoxaline derivatives (e.g., 2-{4-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl}-N-cyclohexylhydrazine-1-carboxamide) inhibit Topo II, showing antiproliferative activity against cancer cell lines .

Biological Activity

1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that integrates a triazole ring with a quinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. The unique structural features of this compound, particularly the 4-methylphenyl substituent, enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C12H10N4C_{12}H_{10}N_4. Its structure can be represented as follows:

1 4 Methylphenyl 1 2 4 triazolo 4 3 a quinoline\text{1 4 Methylphenyl 1 2 4 triazolo 4 3 a quinoline}

This compound is characterized by:

  • A triazole ring fused to a quinoline structure.
  • A 4-methylphenyl group that increases lipophilicity.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Properties
1-(Phenyl)-[1,2,4]triazolo[4,3-a]quinolineSimilar triazole and quinoline structurePotentially different biological activity
5-Methyl-[1,2,4]triazolo[4,3-a]quinolineMethyl substitution on the triazole ringAltered lipophilicity and reactivity
6-(Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinolineChlorine substituent enhancing reactivityIncreased binding affinity for certain targets

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • The compound has demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
  • Its mechanism appears to involve intercalation with DNA and inhibition of topoisomerase II .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies suggest it possesses significant activity against various pathogens.
  • The minimum inhibitory concentration (MIC) values indicate strong efficacy against bacterial strains .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may have neuroprotective properties:

  • Compounds in this class have shown potential in treating neurological disorders by modulating neurotransmitter levels and exhibiting anticonvulsant effects .

Study on Cytotoxicity

A recent study highlighted the cytotoxic effects of various derivatives of triazoloquinolines. Among these:

  • Compound 16 was identified as the most potent with an IC50 value of 6.29 μM against HepG2 cells.
  • The study emphasized the influence of different substituents on biological activity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial capabilities of triazoloquinolines:

  • The most active derivatives were found to have MIC values as low as 0.22 μg/mL , showcasing their potential as therapeutic agents against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a fused triazoloquinoline core can be generated by reacting substituted quinoline precursors with thiocarbohydrazide under acidic or alkaline conditions, followed by cyclization with aryl halides (e.g., bromobenzene derivatives). Optimization involves adjusting solvents (e.g., ethanol/water mixtures), temperature (e.g., reflux at 80–100°C), and catalysts (e.g., anhydrous ethanol) to achieve yields >80% .
  • Key Data : Example procedure from : Reaction of 4-methylphenyl derivatives with thiocarbohydrazide in ethanol/water (4:1) yielded 85% product with mp 204°C. IR and NMR data confirmed structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., triazole ring vibrations at ~1637 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas .
  • Example : ¹H NMR data in shows distinct signals for the 4-methylphenyl group (δ 2.42 ppm) and quinoline protons (δ 7.18–8.71 ppm) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Studies highlight antimicrobial, anticonvulsant, and anticancer activities. For antimicrobial testing, disk diffusion assays against Staphylococcus aureus and Escherichia coli are used, with MIC values typically ≤25 µg/mL. Anticancer activity is assessed via MTT assays on cell lines (e.g., HeLa), with IC₅₀ values reported in the low micromolar range .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in triazoloquinoline cyclization?

  • Methodological Answer : Microwave-assisted synthesis or metal catalysis (e.g., CuI) can enhance cyclization efficiency. Solvent polarity adjustments (e.g., nitrobenzene for high-temperature reactions) and stoichiometric control of aryl halides improve regioselectivity. For example, notes that optimizing reaction time (8–12 hrs) and temperature (110–120°C) increases purity to >95% .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or substituent effects. Structure-activity relationship (SAR) studies using derivatives with modified substituents (e.g., methoxy vs. chloro groups) can isolate activity drivers. Comparative pharmacokinetic studies (e.g., logP, metabolic stability) further clarify bioavailability differences .

Q. How do crystallographic studies inform conformational analysis of the triazoloquinoline core?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and torsional strain. For instance, ’s crystallographic data on a related triazoloquinoline shows a planar fused-ring system with dihedral angles <10°, stabilizing π-π stacking in target binding .

Q. What computational methods predict binding modes of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like topoisomerase II or GABA receptors. Electrostatic potential maps identify nucleophilic/electrophilic regions, aligning with mutagenicity assays .

Q. How do in vitro and in vivo pharmacokinetic profiles correlate for this compound?

  • Methodological Answer : In vitro metabolic stability is assessed using liver microsomes, while in vivo studies (rodent models) measure plasma half-life and tissue distribution. For example, ’s anticonvulsant derivatives show improved blood-brain barrier penetration due to logP ~2.5 .

Key Challenges and Recommendations

  • Spectral Contradictions : Conflicting NMR signals may arise from tautomerism in the triazole ring. Use variable-temperature NMR to confirm dynamic equilibria .
  • Biological Specificity : Derivatives with 4-methylphenyl groups show enhanced antimicrobial activity, while ethoxy substituents favor anticonvulsant effects. Prioritize substituent screening .

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